4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 3-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-(2-Fluoro-4-methoxyphenyl)-3-formylbenzoic acid or 4-(2-Fluoro-4-methoxyphenyl)-3-carboxybenzoic acid.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, such as anti-inflammatory or anticancer properties. It can be used as a lead compound for the development of new drugs.
Material Science: It is used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid can be compared with other similar compounds, such as:
2-Fluoro-4-methoxyphenylboronic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Fluoro-2-methoxyphenylboronic acid: Another related compound with a different substitution pattern on the phenyl ring.
4-(2-Fluoro-4-methoxyphenyl)-benzoic acid: This compound lacks the methoxy group on the benzoic acid ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-11(13(16)8-10)12-5-3-9(15(17)18)7-14(12)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANTVLXSJWXDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690107 |
Source
|
Record name | 2'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-61-5 |
Source
|
Record name | 2'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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